Hemolytic Activity: DMA‑β‑CyD vs. DM‑β‑CyD, TM‑β‑CyD and β‑CyD
DMA‑β‑CyD eliminates the hemolytic activity that limits the parenteral use of DM‑β‑CyD. In a standard rabbit erythrocyte assay, DMA‑β‑CyD (DS 7) produced no detectable hemolysis at concentrations up to 0.1 M, whereas DM‑β‑CyD caused complete hemolysis at far lower concentrations [1]. The patent data further show that DMA‑β‑CyD exhibits hemolytic activity significantly below that of γ‑CyD and HP‑β‑CyD, the two cyclodextrins previously considered the safest [2].
| Evidence Dimension | Hemolytic activity (rabbit erythrocytes) |
|---|---|
| Target Compound Data | 0% hemolysis at 0.1 M DMA‑β‑CyD (DS 7) |
| Comparator Or Baseline | DM‑β‑CyD: complete hemolysis at concentrations well below 0.1 M; TM‑β‑CyD: intermediate hemolysis; β‑CyD: moderate hemolysis |
| Quantified Difference | No hemolysis vs. frank hemolysis across the entire tested range for DM‑β‑CyD |
| Conditions | Rabbit erythrocyte suspension, 37 °C, 30 min incubation (Hirayama et al., 1999) |
Why This Matters
Hemolysis is a gate‑keeper assay for injectable excipients; DMA‑β‑CyD is the only per‑methylated β‑cyclodextrin that passes this threshold at pharmaceutically relevant concentrations, directly enabling parenteral formulation strategies that are excluded for DM‑β‑CyD and TM‑β‑CyD.
- [1] Hirayama F, Mieda S, Miyamoto Y, Arima H, Uekama K. Heptakis(2,6-di-O-methyl-3-O-acetyl)-β-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity. J Pharm Sci. 1999;88(10):970-975. View Source
- [2] Uekama K, Hirayama F, Kondo A, Kawaji H, Ohta M, Okamoto Y. Acylated alkylated cyclodextrin derivatives and their use as carriers for medicaments. WO1999062958A1, 1999. View Source
